7-Deazaguanosine
Vue d'ensemble
Description
7-Deazaguanosine is a modified nucleoside derived from guanosine, where the nitrogen atom at the seventh position of the guanine base is replaced by a carbon atom. This structural alteration imparts unique properties to the molecule, making it a subject of interest in various scientific fields, including molecular biology, chemistry, and medicine.
Applications De Recherche Scientifique
7-Deazaguanosine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of modified nucleic acids and other complex molecules.
Mécanisme D'action
Target of Action
The primary targets of 7-Deazaguanosine are the proteins encoded by the dpdA, dpdB, and dpdC genes . These proteins are necessary for DNA modification and are part of the Dpd restriction–modification system present in diverse bacteria .
Mode of Action
This compound interacts with its targets through a transglycosylation reaction . The protein DpdA, which has homology with the tRNA-dependent tRNA-guanine transglycosylase enzymes (TGT) in the queuosine pathway, is responsible for the exchange of a guanine base in the DNA for 7-cyano-7-deazaguanine (preQ 0 ) . An unexpected ATPase activity in DpdB is necessary for the insertion of preQ 0 into DNA . DpdC functions independently of DpdA/B in converting preQ 0 -modified DNA to ADG-modified DNA .
Biochemical Pathways
The modified nucleosides 2′-deoxy-7-cyano- and 2′-deoxy-7-amido-7-deazaguanosine (dPreQ 0 and dADG, respectively) discovered in DNA are the products of the bacterial queuosine tRNA modification pathway and the dpd gene cluster . This pathway is responsible for the 7-deazaguanine-based modification of DNA .
Result of Action
The result of this compound’s action is the modification of DNA. The Dpd system inserts preQ 0 into DNA in a transglycosylation reaction dependent on ATP hydrolysis by DpdB . DpdC then converts preQ 0 -modified DNA to ADG-modified DNA . This modification plays a significant role in the molecular biology of DNA and tRNA, shaping diverse yet essential biological processes .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the presence of the dpd gene cluster, which encodes proteins necessary for DNA modification, is crucial for the action of this compound . The absence of this cluster in certain organisms can affect the compound’s action, efficacy, and stability
Analyse Biochimique
Biochemical Properties
7-Deazaguanosine interacts with various enzymes, proteins, and other biomolecules. It is inserted into DNA through a transglycosylation reaction dependent on ATP hydrolysis by DpdB . The DpdA protein, which shares homology with the tRNA-dependent tRNA-guanine transglycosylase enzymes (TGT) in the queuosine pathway, is involved in this process . DpdC functions independently of DpdA/B in converting preQ 0 -modified DNA to ADG-modified DNA .
Cellular Effects
The presence of this compound in DNA can have significant effects on cellular processes. It is a product of the bacterial queuosine tRNA modification pathway and the dpd gene cluster, which is present in diverse bacteria . The modification of DNA by this compound could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The mechanism of action of this compound involves its insertion into DNA. This process is facilitated by the DpdA protein, which exhibits a transglycosylase activity responsible for the exchange of a guanine base in the DNA for 7-cyano-7-deazaguanine (preQ 0 ) . An unexpected ATPase activity in DpdB is necessary for the insertion of preQ 0 into DNA .
Temporal Effects in Laboratory Settings
It is known that the Dpd modification machinery, which facilitates the insertion of this compound into DNA, can be reconstituted in vitro .
Metabolic Pathways
This compound is involved in the bacterial queuosine tRNA modification pathway . This pathway involves several enzymes and cofactors, and the dpd gene cluster encodes proteins necessary for DNA modification .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Deazaguanosine typically involves the modification of guanosine through a series of chemical reactions. One common method includes the use of a transglycosylation reaction, where guanine is replaced by 7-deazaguanine in the presence of specific enzymes and ATP. This reaction is catalyzed by tRNA-guanine transglycosylase enzymes, which facilitate the exchange of the guanine base for 7-deazaguanine .
Industrial Production Methods: Industrial production of this compound may involve large-scale enzymatic reactions using recombinant bacteria engineered to express the necessary enzymes. These bacteria can be cultured in bioreactors, where the production of this compound is optimized through controlled conditions such as temperature, pH, and nutrient supply .
Analyse Des Réactions Chimiques
Types of Reactions: 7-Deazaguanosine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are often facilitated by specific reagents and conditions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or halogenated compounds.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 7-deazaguanine derivatives with altered functional groups, while substitution reactions can introduce new substituents at specific positions on the molecule .
Comparaison Avec Des Composés Similaires
Guanosine: The parent compound from which 7-Deazaguanosine is derived.
7-Deazaguanine: The base component of this compound.
2’-Deoxy-7-deazaguanosine: A deoxy derivative of this compound used in DNA studies.
Uniqueness: this compound is unique due to the replacement of the nitrogen atom at the seventh position with a carbon atom, which imparts distinct chemical and biological properties. This modification allows it to participate in specific biochemical pathways and reactions that are not possible with guanosine or other similar compounds .
Activité Biologique
7-Deazaguanosine, a modified nucleoside derived from guanosine, has garnered significant attention in molecular biology and virology due to its unique structural properties and biological activities. This article explores the biological activity of this compound, emphasizing its role in DNA modification, protection against restriction enzymes, and implications in synthetic biology.
Chemical Structure and Synthesis
This compound is characterized by the replacement of the nitrogen atom at position 7 of the guanine base with a carbon atom. This modification alters the nucleoside's chemical properties, enhancing its stability and resistance to nucleases. The synthesis of this compound derivatives such as 2′-deoxy-7-cyano-7-deazaguanine (dPreQ0) involves multiple enzymatic steps from GTP, utilizing enzymes like FolE, QueD, QueE, and DpdA .
Protection Against Restriction Enzymes
One of the most notable biological activities of this compound is its role in protecting viral DNA from host restriction enzymes. Studies have demonstrated that phages such as Enterobacteria phage 9g incorporate this compound modifications into their genomes, which can replace a significant percentage of guanine bases (up to 32% in some cases) with modified nucleotides . This modification serves as an anti-restriction mechanism, allowing phages to evade bacterial defense systems.
Epigenetic Modifications
The presence of this compound in DNA also suggests a role in epigenetic regulation. The incorporation of these modified bases can influence gene expression and stability of the genetic material. The modifications are thought to play a critical role in the evolution of resistance mechanisms in various microorganisms .
Case Study: Phage Genomes
A systematic analysis of phage genomes revealed diverse pathways for the incorporation of 7-deazaguanine derivatives. In several studies, researchers identified multiple subfamilies of DpdA proteins responsible for inserting these modifications into DNA. For instance, DpdA3 allows for complete replacement of guanines, while DpdA4 is specific to archaeal viruses .
Phage | Modification Type | Guanine Replacement (%) |
---|---|---|
Enterobacteria 9g | 2′-deoxy-7-cyano-7-deazaguanine (dPreQ0) | 25% |
Escherichia CAjan | dPreQ0 | 32% |
Campylobacter CP220 | 7-amido-7-deazaguanine (ADG) | 100% |
This table summarizes findings related to different phages and their respective guanine replacement percentages with various 7-deazaguanine derivatives.
Applications in Synthetic Biology
Due to their stability and resistance to degradation, this compound derivatives are increasingly utilized in synthetic biology applications. They are employed in designing nucleic acid-based therapeutics and biotechnological tools aimed at enhancing the fidelity of RNA translation and DNA replication processes .
Propriétés
IUPAC Name |
2-amino-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-pyrrolo[2,3-d]pyrimidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O5/c12-11-13-8-4(9(19)14-11)1-2-15(8)10-7(18)6(17)5(3-16)20-10/h1-2,5-7,10,16-18H,3H2,(H3,12,13,14,19)/t5-,6-,7-,10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRYMOPZHXMVHTA-DAGMQNCNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C2=C1C(=O)NC(=N2)N)C3C(C(C(O3)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C2=C1C(=O)NC(=N2)N)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10977754 | |
Record name | 2-Imino-7-pentofuranosyl-2,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10977754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62160-23-0 | |
Record name | 7-Deazaguanosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062160230 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Imino-7-pentofuranosyl-2,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10977754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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